tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate
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Overview
Description
tert-Butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is known for its unique structure, which includes a cyclobutyl ring substituted with an aminomethyl group and a tert-butyl carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate is reacted with aryl or heteroaryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of cyclobutyl derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate involves its interaction with molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural stability. These interactions can affect various molecular pathways, leading to specific biological effects.
Comparison with Similar Compounds
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: This compound has a similar structure but with a phenyl ring instead of a cyclobutyl ring.
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate: This compound features a cyclohexyl ring instead of a cyclobutyl ring.
tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate: This compound has an oxetane ring instead of a cyclobutyl ring.
Uniqueness: tert-Butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable for applications where these properties are advantageous, such as in the synthesis of complex organic molecules and the development of new materials.
Biological Activity
Chemical Identification
- CAS Number: 2231663-23-1
- Molecular Formula: C₁₁H₂₂N₂O₂
- Molecular Weight: 214.31 g/mol
- PubChem CID: 135396428
tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of carbamate derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 44 (Arylurea derivative) | MRSA, VRE | 0.78 - 3.125 μg/mL |
This compound | TBD (to be determined) | TBD |
Note: The specific MIC for this compound is yet to be established in published literature.
The mechanism by which carbamate derivatives exert their antibacterial effects often involves the disruption of bacterial cell membranes. For instance, studies have shown that related compounds can cause depolarization of bacterial cytoplasmic membranes, leading to a loss of membrane potential and subsequent cell death .
Case Studies and Research Findings
- Antibacterial Screening : A study involving a library of synthetic compounds revealed that certain carbamate derivatives demonstrated potent activity against multidrug-resistant strains of bacteria, including MRSA and VRE. These findings suggest that this compound may share similar properties, warranting further investigation .
- In Vitro Studies : Preliminary in vitro evaluations have indicated that compounds with structural similarities to this compound exhibit selective toxicity towards bacterial cells while showing minimal cytotoxicity to mammalian cells. This selectivity is crucial for developing safe antimicrobial agents .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.
- Blood-Brain Barrier Permeability : The compound is predicted to be permeable to the blood-brain barrier, which could be beneficial for treating central nervous system infections.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
GI Absorption | High |
Blood-Brain Barrier | Yes |
P-glycoprotein Substrate | No |
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-methylcyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-5-11(4,6-8)7-12/h8H,5-7,12H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBZHIIVLXTDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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